6-O-(tert-Butyldimethylsilyl)-D-galactal
Overview
Description
6-O-(tert-Butyldimethylsilyl)-D-galactal is a compound that has garnered interest in the field of organic chemistry, particularly in the synthesis and analysis of carbohydrates and their derivatives.
Synthesis Analysis
- Kinzy and Schmidt (1987) discuss the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-galactal, which allows for further manipulation of the compound in synthetic routes (Kinzy & Schmidt, 1987).
Molecular Structure Analysis
- Baldoni, Stortz, and Marino (2011) synthesized a per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate and conducted a conformational analysis, showing two stable twist forms for the sugar ring in the compound (Baldoni, Stortz, & Marino, 2011).
Chemical Reactions and Properties
- Navia and Kiely (1986) explored the tert-butyldimethylsilylation of dimethyl galactarate, resulting in various protected galactarate products, demonstrating the chemical reactivity of silylated galactal derivatives (Navia & Kiely, 1986).
- MacKenzie, Tenaschuk, and Fortier (1987) studied the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, highlighting the versatility of tert-butyldimethylsilyl groups in derivative formation (MacKenzie, Tenaschuk, & Fortier, 1987).
Physical Properties Analysis
- Imamura et al. (2006) discussed the properties of di-tert-butylsilylene(DTBS)-directed alpha-predominant galactosylation, indicating the influence of the silyl group on the physical properties of the compounds (Imamura et al., 2006).
Chemical Properties Analysis
- Bicchi et al. (1996) investigated 2,3-Di-O-ethyl-6-O-tert.-butyldimethylsilyl-β and −γ-cyclodextrins, highlighting the chemical properties and applications of silylated cyclodextrin derivatives (Bicchi et al., 1996).
Scientific Research Applications
Protection of D-glucal and D-galactal : Tert-Butyldimethylsilyl chloride is effective in protecting D-glucal and D-galactal, which are valuable for synthesizing 2-azido-2-deoxy-gluco- and -galactopyranosyl donors in glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Aminoalditol synthesis : Diborane-THF reduction of O-(tert-butyldimethylsilyl)-galactaramides can lead to the synthesis of 1,6-diamino-1,6-dideoxygalactitol, a promising intermediate in aminoalditol synthesis (Navia & Kiely, 1986).
Synthesis of 2-deoxy-galactopyranosides : A study showed stereocontrolled synthesis of 2-deoxy-galactopyranosides using isopropylene-protected 6-O-silylated donors, enabling the synthesis of trisaccharides containing 2-deoxy and D-galactopyranosides (Yang et al., 2018).
Protecting group in deoxynucleosides : The tert-butyldimethylsilyl group serves as a versatile, stable protecting group for the synthesis of various protected deoxynucleosides (Ogilvie, 1973).
Protection of hydroxyl groups : It is used as a stable, hydroxyl-protecting agent with applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Conversion to formate esters : This method allows for the conversion of 6O-tert-butyldimethylsilyl and 6O-trityl protected monosaccharides to their formate esters, useful intermediates for sugar replacement (Komiotis et al., 2006).
Functionalization of cellulose : Tert-butyldimethylsilyl cellulose with substitution degrees up to 2 can be synthesized, offering a novel path for regioselective protection of positions 2 and 6 in cellulose (Heinze et al., 2008).
Separation of enantiomers : The 2,3-methylated 3-*-monoacetylated 6-O-tert-butyldimethylsilylated beta-CD derivative effectively separates enantiomers on monolithic silica HPLC columns (Bayer et al., 2006).
Synthesis of cyclodextrin derivatives : It's used in the preparation of high-yield, pure per(6-O-tert-butyldimethylsilyl)-cyclodextrin derivatives (Benkovics et al., 2021).
Glycosyltransferase inhibitors : These saccharide precursors are suitable for preparing model glycosyltransferase inhibitors in transition state (Hirsch et al., 2009).
Future Directions
Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
properties
IUPAC Name |
(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517281 | |
Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-(tert-Butyldimethylsilyl)-D-galactal | |
CAS RN |
124751-19-5 | |
Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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